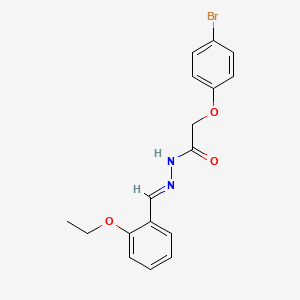
2-(4-Bromophenoxy)-N'-(4-methoxybenzylidene)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide is an organic compound that features a bromophenoxy group and a methoxybenzylidene group attached to a propanohydrazide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide typically involves a multi-step process:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with 1-bromo-3-chloropropane to form 4-bromophenoxypropane.
Hydrazide Formation: The 4-bromophenoxypropane is then converted to 4-bromophenoxypropanohydrazide by reacting with hydrazine hydrate.
Schiff Base Formation: Finally, the 4-bromophenoxypropanohydrazide is condensed with 4-methoxybenzaldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of 4-azidophenoxy or 4-thiophenoxy derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and targets would depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxybenzoic acid: This compound shares the bromophenoxy and methoxy groups but lacks the hydrazide functionality.
4-(Methoxymethoxy)phenylboronic acid: This compound has a similar aromatic structure but contains a boronic acid group instead of a hydrazide.
Uniqueness
2-(4-Bromophenoxy)-N’-(4-methoxybenzylidene)propanohydrazide is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its hydrazide functionality, in particular, makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
303087-21-0 |
|---|---|
Formule moléculaire |
C17H17BrN2O3 |
Poids moléculaire |
377.2 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C17H17BrN2O3/c1-12(23-16-9-5-14(18)6-10-16)17(21)20-19-11-13-3-7-15(22-2)8-4-13/h3-12H,1-2H3,(H,20,21)/b19-11+ |
Clé InChI |
XWOYJSJGZWLGDW-YBFXNURJSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Br |
SMILES canonique |
CC(C(=O)NN=CC1=CC=C(C=C1)OC)OC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11977840.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(2-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11977848.png)
![5-(4-chlorophenyl)-4-[4-(9H-fluoren-9-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B11977864.png)
![(2E)-6-benzyl-2-[4-(pentyloxy)benzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11977866.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11977868.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11977872.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11977879.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)methylsulfanyl]purine-2,6-dione](/img/structure/B11977886.png)



![N-[1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-yl]-2-chlorobenzamide](/img/structure/B11977914.png)
